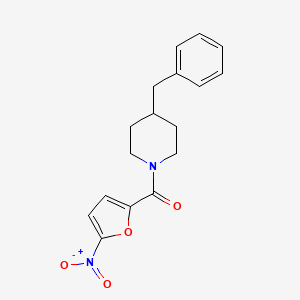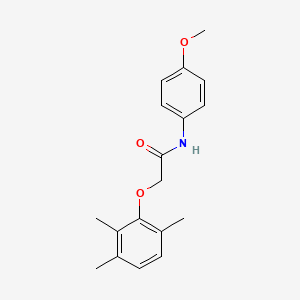![molecular formula C19H26N4O2 B5677191 butyl 3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate](/img/structure/B5677191.png)
butyl 3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds like butyl 3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate often involves multi-step reactions starting from simpler precursors. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through a three-step process, showcasing the complexity and intricacy of synthesizing such molecules (Kong et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was determined, revealing the spatial arrangement of its atoms and the angles between molecular planes, highlighting the importance of structural analysis in understanding compound behavior (Richter et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore their reactivity and potential for forming new bonds. For example, the reaction of β-lactam carbenes with 2-pyridyl isonitriles demonstrates the synthetic versatility of related molecules, leading to products with significant applications, such as fluorescent probes for mercury ion detection (Shao et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, and solubility, play a critical role in their application and handling. Research on compounds like imidazo[1,5-a]pyridin-3-ylidenes has focused on their π-accepting character, which influences their physical properties and reactivity (Koto et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding how these compounds interact in chemical processes. Studies on imidazo[1,5-a]pyridine derivatives, for example, have shed light on their role as stable N-heterocyclic carbenes, offering insights into their chemical behavior and potential applications (Alcarazo et al., 2005).
properties
IUPAC Name |
butyl 3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-2-3-12-25-19(24)23-10-5-7-17(15-23)18-21-9-11-22(18)14-16-6-4-8-20-13-16/h4,6,8-9,11,13,17H,2-3,5,7,10,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJLIWBQQFXCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CCCC(C1)C2=NC=CN2CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-furylmethyl)-N-[2-(phenylthio)ethyl]-3-piperidinecarboxamide](/img/structure/B5677117.png)


![1-(7-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5677145.png)
![1-[(2,4,5-trichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B5677148.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5677151.png)

![((3R*,4R*)-1-(3-chloro-4-methylbenzoyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5677161.png)
![4-ethyl-N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-piperazinecarboxamide](/img/structure/B5677180.png)
![(3R*,4R*)-1-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5677182.png)
![4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5677187.png)
![N-[3-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B5677203.png)
![N-(3-chlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5677209.png)
![N'-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5677219.png)